molecular formula C13H16FN3O6 B193516 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine CAS No. 161599-46-8

2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine

Cat. No. B193516
M. Wt: 329.28 g/mol
InChI Key: NWJBWNIUGNXJGO-RPULLILYSA-N
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Description

“2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine” is a white to off-white solid . It is a 2’,3’-di-O-acetate ester of 5’-deoxy-5-fluorocytidine, which is a prodrug of active antitumor 5-FU and an intermediary metabolite of capecitabine .


Synthesis Analysis

The compound was synthesized by glycosidation of 5-fluorocytosine with 1,2,3-tri-O-acetyl-5-deoxyribose with stannic tetrachloride in dichloromethane (at 15–20°C) to form the title compound .


Molecular Structure Analysis

The molecular formula of the compound is C13H16FN3O6 and its molecular weight is 329.28 . The InChI key is NWJBWNIUGNXJGO-YHHSPFQVSA-N .


Chemical Reactions Analysis

The compound is a metabolite of the drug capecitabine . It is also an intermediary metabolite of capecitabine .


Physical And Chemical Properties Analysis

The compound has a melting point of 187.0 to 191.0 °C . It is soluble in methanol . The compound should be stored at a temperature of 0-10°C .

Scientific Research Applications

  • Sharma, Bloch, and Bobek (1982) synthesized 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine derivatives and found that these compounds were inactive against HeLa and leukemia L1210 cells at certain concentrations but inhibited the growth of E. coli cells. This indicates potential applications in antimicrobial research (Sharma, Bloch, & Bobek, 1982).

  • Solodinin et al. (2019) conducted studies using a related compound, 5-Fluoro-2'-deoxycytidine, for the study of B/Z-DNA transition. This suggests the utility of these compounds in understanding DNA conformational changes, which has implications in genetic research (Solodinin, Gautrais, Ollivier, & Yan, 2019).

  • Jarmuła et al. (2005) explored the X-ray crystal and ab initio structures of 3',5'-di-O-Acetyl-N(4)-Hydroxy-2'-Deoxycytidine and its 5-fluoro analogue. These studies provide insights into molecular interactions, which are crucial in drug design and enzymatic inhibition research (Jarmuła, Rypniewski, Felczak, & Rode, 2005).

  • Stuyver et al. (2004) investigated 2'-Deoxy-2'-fluorocytidine (a related compound) and its inhibition of the hepatitis C virus RNA replicon. This suggests potential antiviral applications, particularly in the treatment of hepatitis C (Stuyver, Mcbrayer, Whitaker, Tharnish, Ramesh, Lostia, Cartee, Shi, Hobbs, Schinazi, Watanabe, & Otto, 2004).

  • Kopyra, Keller, and Bald (2014) studied the role of fluoro-substituted nucleosides, like 2'-deoxy-5-fluorocytidine, in DNA radiosensitization for tumor radiation therapy. This research indicates potential uses in enhancing the efficacy of radiation therapy in cancer treatment (Kopyra, Keller, & Bald, 2014).

Safety And Hazards

The compound is classified as causing serious eye irritation, meaning that it can cause significant discomfort and even damage if it comes into contact with the eyes . It may also cause respiratory irritation, which can be particularly problematic for individuals who suffer from asthma or other respiratory issues .

Future Directions

The compound is a metabolite of the drug capecitabine . It is also an intermediary metabolite of capecitabine . This suggests that it could potentially be used in the development of new antitumor drugs .

properties

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O6/c1-5-9(22-6(2)18)10(23-7(3)19)12(21-5)17-4-8(14)11(15)16-13(17)20/h4-5,9-10,12H,1-3H3,(H2,15,16,20)/t5-,9-,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJBWNIUGNXJGO-RPULLILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167207
Record name 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine

CAS RN

161599-46-8
Record name Cytidine, 5′-deoxy-5-fluoro-, 2′,3′-diacetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine, 5'-deoxy-5-fluoro-, 2',3'-diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.485
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Record name 2',3'-DI-O-ACETYL-5'-DEOXY-5-FLUOROCYTIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
VJ Rani, A Raghavendra, P Kishore, YN Kumar… - European journal of …, 2012 - Elsevier
Capecitabine, an oral prodrug of 5-FU was developed to improve the tumor selectivity and tolerability. To enhance the efficacy of capacitabine, a series of 5′-deoxy-5-fluorocytidine …
Number of citations: 18 www.sciencedirect.com
JP Jasinski, RJ Butcher, L Mallesha… - Journal of Chemical …, 2009 - Springer
The title compound, C 13 H 16 O 6 N 3 F, features a central furan ring containing four carbon atom chiral centers with a 4-amino-5-fluoro-2-oxopyrimidine group, two acetyl groups and a …
Number of citations: 5 link.springer.com
X Fei, JQ Wang, KD Miller, GW Sledge… - Nuclear medicine and …, 2004 - Elsevier
Xeloda (Capecitabine), a prodrug of antitumor agent 5-fluorouracil, is the first and only oral fluoropyrimidine to be approved for use as second-line therapy in metastatic breast cancer, …
Number of citations: 59 www.sciencedirect.com
N Shimma, I Umeda, M Arasaki, C Murasaki… - Bioorganic & medicinal …, 2000 - Elsevier
To identify an orally available fluoropyrimidine having efficacy and safety profiles greatly improved over those of parenteral 5-fluorouracil (5-FU: 1), we designed a 5-FU prodrug that …
Number of citations: 195 www.sciencedirect.com
S Ciceri, P Ciuffreda, P Grisenti, P Ferraboschi - Tetrahedron letters, 2015 - Elsevier
Capecitabine is a 5′-deoxynucleoside endowed with antitumoral activity. We planned a new approach to its synthesis: a cross linked enzyme aggregate subtilisin (Alcalase CLEA)-…
Number of citations: 8 www.sciencedirect.com
SM Sagnella, X Gong, MJ Moghaddam, CE Conn… - Nanoscale, 2011 - pubs.rsc.org
We demonstrate that oral delivery of self-assembled nanostructured nanoparticles consisting of 5-fluorouracil (5-FU) lipid prodrugs results in a highly effective, target-activated, …
Number of citations: 91 pubs.rsc.org
X Gong, MJ Moghaddam, SM Sagnella… - Colloids and Surfaces B …, 2011 - Elsevier
An amphiphile prodrug, 5′-deoxy-5-fluoro-N 4 -(palmityloxycarbonyl) cytidine or 5′-deoxy-5-fluoro-N 4 -(hexadecanaloxycarbonyl) cytidine (5-FCPal), consisting of the same head …
Number of citations: 43 www.sciencedirect.com
X Jia, X Liu, J Wang, M Wang, H Guo, M Liu - Chemical Research in …, 2015 - Springer
A series of capecitabine derivatives with a Boc group at the N 4 -position was synthesized and their in vitro antitumor activities against HepG2(liver hepatocellular carcinoma) were …
Number of citations: 1 link.springer.com
H Zhao, S Hussain, X Liu, S Li, F Lv… - … –A European Journal, 2019 - Wiley Online Library
Introduction of chirality into a supramolecular self‐assembly system plays an indispensable role in attaining specific molecular recognition ability. Herein, a chiral anticancer drug 5′‐…
M Ait-Tihyaty, Z Rachid, AL Larroque-Lombard… - Investigational new …, 2013 - Springer
Capecitabine, an orally available prodrug of 5-FU, requires activation by carboxylesterase (CES) enzymes present in the liver to generate 5′-deoxy-5-flurocytidine ribose (5′-DFCR). …
Number of citations: 11 link.springer.com

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